molecular formula C22H24FN3O4S B6452463 3-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2640819-14-1

3-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6452463
CAS No.: 2640819-14-1
M. Wt: 445.5 g/mol
InChI Key: QHDLHTSUQOXBNL-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a quinazolin-4-one core substituted with a 7-methoxy group and a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized at the 1-position with a (4-fluorophenyl)methanesulfonyl group, contributing to its unique electronic and steric properties. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-30-19-6-7-20-21(12-19)24-15-25(22(20)27)13-16-8-10-26(11-9-16)31(28,29)14-17-2-4-18(23)5-3-17/h2-7,12,15-16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDLHTSUQOXBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties
Compound Core Structure Key Substituents Potential Implications
Target Compound Quinazolin-4-one - 7-Methoxy
- Piperidin-4-ylmethyl
- (4-Fluorophenyl)methanesulfonyl
Likely kinase inhibition; enhanced metabolic stability
4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazol-3-one - Piperazine
- Dichlorophenyl-dioxolane
- Butyl group
Possible antifungal/antiviral activity due to triazolone core
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazol-3-one - Piperidin-4-yl
- (4-Fluorophenoxy)acetyl
- Phenyl group
Increased polarity from acetyl vs. sulfonyl; reduced CNS penetration

Key Observations :

  • The quinazolinone core in the target compound is distinct from the triazolone cores in analogues from and . Quinazolinones are more commonly associated with kinase inhibition (e.g., EGFR inhibitors), whereas triazolones are prevalent in antifungal agents (e.g., fluconazole derivatives) .
  • Replacing the acetyl group in the triazolone analogue with a methanesulfonyl group in the target compound may enhance metabolic stability due to sulfonyl’s resistance to esterase cleavage .
Substituent Effects on Pharmacokinetics
  • Methanesulfonyl vs. Sulfonamide : The target’s methanesulfonyl group differs from sulfonamide derivatives in and (e.g., 1312592-96-3). Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration .

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